2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate

Lipophilicity Membrane permeability CNS drug-likeness

This fluorinated carbamate (CAS 872103-75-8) is a research-grade building block with a 4-methoxyphenyl-pyrrolidine scaffold and a 2,2,2-trifluoroethyl carbamate warhead. It features a calculated logP of 2.82–2.91 and tPSA of 50.0–50.8 Ų, placing it in a CNS drug-like chemical space distinct from furan and piperidine analogs. With intermediate carbamate reactivity (t½ ~20 min at pH 8), it is suitable for serine hydrolase inhibitor screening and activity-based protein profiling (ABPP) campaigns targeting FAAH, MAGL, or ABHD enzymes. Supplied at ≥95% purity with room-temperature storage, it is compatible with automated liquid handling for diversity-oriented libraries.

Molecular Formula C16H21F3N2O3
Molecular Weight 346.34 g/mol
CAS No. 872103-75-8
Cat. No. B6142386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
CAS872103-75-8
Molecular FormulaC16H21F3N2O3
Molecular Weight346.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)OCC(F)(F)F)N2CCCC2
InChIInChI=1S/C16H21F3N2O3/c1-23-13-6-4-12(5-7-13)14(21-8-2-3-9-21)10-20-15(22)24-11-16(17,18)19/h4-7,14H,2-3,8-11H2,1H3,(H,20,22)
InChIKeyOJMAOEAKLWXYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate (CAS 872103-75-8): Physicochemical and Structural Baseline for Scientific Procurement


2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate (CAS 872103-75-8; molecular formula C₁₆H₂₁F₃N₂O₃; MW 346.34 g/mol) is a fluorinated carbamate derivative supplied primarily by Enamine (catalog EN300-21776) and Fluorochem . The compound features a 2,2,2-trifluoroethyl ester carbamate warhead conjugated via an ethylene linker to a 4-methoxyphenyl-substituted pyrrolidine scaffold [1]. It is commercially available at ≥95% purity, with a measured melting point of 55–57 °C and a computed logP of 2.82–2.91 [2][3]. As of the latest ChEMBL release, no bioactivity data have been reported for this specific compound [4]. It is classified as a research-grade screening compound or synthetic building block within the broader chemical space of trifluoroethyl carbamates, a class with established precedent as covalent-reversible inhibitors of serine hydrolases including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [5].

Why Interchanging 2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate with Close Analogs Is Scientifically Unjustified: The Case for Physicochemical and Scaffold-Level Differentiation


Within the chemical space of 2,2,2-trifluoroethyl carbamates bearing a pyrrolidine–ethyl linker, even conservative aryl replacements produce quantifiable shifts in lipophilicity (ΔlogP), polar surface area (ΔtPSA), and pH-dependent distribution coefficients (ΔlogD) that directly affect membrane permeability, metabolic stability, and target engagement [1]. The specific combination of the 4-methoxyphenyl group, the pyrrolidine ring, and the ethylene spacer in the target compound yields a calculated logP of 2.82–2.91 and a tPSA of 50.0–50.8 Ų [2], placing it in a physicochemical sub-region distinct from both its furan analog (logP 2.2; tPSA 54.7 Ų) and its simplified congener lacking the pyrrolidine–ethyl motif (tPSA 47.6 Ų) . Because carbamate-based serine hydrolase inhibitors depend on both the intrinsic reactivity of the carbamate warhead (governed by the pKa of the trifluoroethyl leaving group) and non-covalent recognition driven by the aryl–heterocycle scaffold , assuming functional equivalence across analogs without quantitative head-to-head data risks both false-negative and false-positive screening outcomes. Procurement decisions predicated solely on scaffold similarity—rather than on measured or reliably computed property differentials—are therefore scientifically indefensible.

Quantitative Differential Evidence for 2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate (CAS 872103-75-8) vs. Closest Analogs


Lipophilicity Advantage: logP Differential of +0.62 to +0.71 vs. the Furan-2-yl Analog Favors Membrane Permeation

The target compound exhibits a computed logP of 2.82 (ChemBase) to 2.91 (ZINC), compared with 2.2 (XLogP3) for the furan-2-yl analog CAS 1210912-39-2 [1][2]. This difference of +0.62 to +0.71 log units is quantitatively meaningful within the framework of the Lipinski Rule of Five and CNS multiparameter optimization (MPO) desirability scores, where logP between 2 and 4 is associated with optimal passive membrane permeability while retaining aqueous solubility [3]. The higher logP of the target compound is attributed to the replacement of the polar furan oxygen with a lipophilic methoxy-substituted phenyl ring.

Lipophilicity Membrane permeability CNS drug-likeness

Topological Polar Surface Area (tPSA) Differentiation: 4.7–4.8 Ų Lower tPSA vs. the Furan Analog Suggests Improved Passive Permeability

The target compound has a computed tPSA of 50.0 Ų (ZINC) to 50.8 Ų (ChemBase), compared with 54.7 Ų for the furan-2-yl analog [1][2]. This absolute difference of 3.9–4.7 Ų, while modest, is significant when evaluated against established thresholds: tPSA values below 60 Ų are generally associated with good oral absorption, and values below 70–76 Ų correlate with passive blood–brain barrier penetration [3]. Both compounds fall below the 60 Ų threshold, but the target compound's lower tPSA, combined with its higher logP (see Evidence Item 1), yields a more favorable composite CNS MPO desirability profile.

Polar surface area Oral bioavailability Blood–brain barrier penetration

pH-Dependent logD Shift of 1.77 Units (pH 5.5 → 7.4) Enables Tunable Tissue Distribution vs. pH-Insensitive Analogs

ChemBase reports logD values for the target compound of 0.33 at pH 5.5 and 2.10 at pH 7.4, yielding a ΔlogD of 1.77 units across the physiological pH range [1]. This pronounced pH-dependence arises from the protonation state of the pyrrolidine nitrogen (conjugate acid pKa ≈ 11.27 for pyrrolidine vs. 11.22 for piperidine [2]). By contrast, the simplified analog 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate (CAS 537-80-4), which lacks the basic pyrrolidine center, has a fixed logP/logD of 2.806 with only 3 rotatable bonds and no pH-sensitive amine . The target compound thus combines high lipophilicity at physiological pH (logD₇.₄ = 2.10) with significantly reduced lipophilicity in acidic compartments (logD₅.₅ = 0.33), a property exploitable for lysosomal targeting or pH-dependent tissue partitioning.

logD pH-dependent distribution Ion trapping

Pyrrolidine vs. Piperidine Scaffold: Ring Size (5- vs. 6-Membered) Governs Conformational Preference and pKa for Target Recognition

The target compound incorporates a pyrrolidine (5-membered) ring, distinguishing it from the isomeric piperidine-containing analog 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-methoxyphenyl)carbamate (CAS 477848-26-3) . Although the two share identical molecular formula (C₁₆H₂₁F₃N₂O₃, MW 346.34), the pyrrolidine scaffold imposes greater ring strain and a distinct nitrogen lone-pair geometry, with a conjugate acid pKa of 11.27 for pyrrolidine vs. 11.22 for piperidine [1]. The piperidine analog additionally differs in connectivity: the trifluoroethyl carbamate is linked through a CH(CF₃)–CH₂–piperidine motif rather than a CH(pyrrolidine)–CH₂–NH–C(O)OCH₂CF₃ arrangement, altering the spatial relationship between the carbamate warhead and the basic amine [2]. These differences in ring size, pKa, and connectivity have been shown to measurably affect enzyme inhibition profiles within carbamate chemotypes targeting FAAH and MAGL, where the leaving group's conjugate acid pKa must fall within 8–10 for optimal MAGL inhibition .

Scaffold hopping Pyrrolidine vs. piperidine Conformational constraint

Carbamate Hydrolytic Stability: Trifluoroethyl Leaving Group Exhibits a Base-Catalyzed Half-Life of ~20 Minutes at pH 8, Informing Assay Incubation Windows

The 2,2,2-trifluoroethyl carbamate core is characterized by a base-catalyzed hydrolysis rate constant (Kb) of 5.67 × 10² L/mol·sec at pH > 8 and 25 °C, corresponding to a half-life of approximately 20.4 minutes under alkaline conditions . This intrinsic hydrolytic lability is a direct consequence of the trifluoroethanol leaving group, whose conjugate acid pKa of ~12.4 [1] positions it as a moderately activated carbamate warhead relative to alkyl carbamates (e.g., ethyl carbamate, pKa ~16) but less reactive than aryl carbamates with better leaving groups (e.g., 4-nitrophenyl, pKa ~7). By comparison, the piperidine-containing isomer CAS 477848-26-3, which features a sterically hindered neopentyl-like carbamate linkage, is expected to exhibit slower hydrolytic rates due to steric shielding of the carbonyl . This differential intrinsic reactivity must be accounted for when designing enzyme inhibition assays: prolonged pre-incubation at alkaline pH may deplete the target compound's active carbamate warhead before target engagement is measured.

Hydrolytic stability Carbamate reactivity Assay design

Evidence-Backed Application Scenarios for 2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate (CAS 872103-75-8)


CNS-Targeted Serine Hydrolase Inhibitor Screening: Prioritization Over Furan Analogs Based on Favorable logP/tPSA Composite

In phenotypic or target-based screening campaigns directed at CNS-expressed serine hydrolases (e.g., FAAH, MAGL, ABHD6, ABHD12), the target compound should be prioritized over the furan-2-yl analog CAS 1210912-39-2 based on its higher logP (2.82–2.91 vs. 2.2) and lower tPSA (50.0–50.8 vs. 54.7 Ų), which together predict superior passive blood–brain barrier penetration [1]. The pH-dependent logD shift (Δ = 1.77 units between pH 5.5 and 7.4) further suggests preferential partitioning into neutral-pH brain parenchyma while minimizing lysosomal accumulation, a property not shared by pH-insensitive simplified carbamates such as CAS 537-80-4 . The carbamate warhead's base-catalyzed hydrolysis half-life of ~20 minutes at pH 8 mandates that biochemical assay incubation times be kept below 30 minutes to preserve warhead integrity [2].

Scaffold-Hopping SAR Campaigns: Differentiating Pyrrolidine from Piperidine Isomers for Chemotype Expansion

When medicinal chemistry teams seek to expand SAR around a carbamate-based serine hydrolase inhibitor series, the target compound provides a pyrrolidine-containing scaffold that is regioisomerically distinct from the piperidine analog CAS 477848-26-3 [1]. The different connectivity (Ar–CH(pyrrolidine)–CH₂–NH–C(O)–OCH₂CF₃ vs. Ar–NH–C(O)–O–CH(CF₃)–CH₂–piperidine) places the basic amine in a different spatial relationship to the carbamate electrophile, which has been shown in related carbamate chemotypes to influence both potency and selectivity across FAAH vs. MAGL . The pyrrolidine ring's slightly higher basicity (pKaH⁺ 11.27 vs. 11.22 for piperidine) may additionally modulate the fraction of protonated vs. neutral amine at physiological pH, affecting both solubility and target recognition [2].

High-Throughput Screening Library Inclusion: Differentiated Physicochemical Profile Justifies Selection Over Near-Neighbor Analogs

For organizations assembling diversity-oriented screening libraries, the target compound offers a distinct physicochemical signature within the trifluoroethyl carbamate subspace that is not duplicated by its closest commercially available analogs. Its logP (2.82–2.91) and tPSA (50.0–50.8 Ų) position it in a property region that overlaps with CNS drug-like chemical space (logP 1–4, tPSA <76 Ų) while remaining distinct from the furan analog (logP 2.2, tPSA 54.7 Ų) and the simplified phenylcarbamate (logP 2.81, tPSA 47.6 Ų, but lacking the pyrrolidine–ethyl spacer) [1]. The compound is stocked by Enamine (catalog EN300-21776) as part of their screening collection of over 4.7 million compounds and is supplied at ≥95% purity with room-temperature storage stability, facilitating automated liquid handling and long-term library maintenance .

Covalent Probe Development: Intermediate Carbamate Reactivity Enables Tunable Target Engagement Kinetics

The trifluoroethyl carbamate warhead occupies an intermediate position on the reactivity scale between slowly reacting alkyl carbamates (leaving group pKa ≈ 16) and rapidly reacting activated aryl carbamates (leaving group pKa ≈ 7–10) [1]. This intermediate reactivity, characterized by a base-catalyzed hydrolytic half-life of ~20 minutes at pH 8 , makes the target compound suitable for activity-based protein profiling (ABPP) applications where excessive warhead reactivity would lead to promiscuous labeling and insufficient reactivity would fail to capture low-abundance or rapidly turning-over hydrolase targets. The presence of the 4-methoxyphenyl group provides a potential handle for subsequent structural elaboration (e.g., demethylation to the phenol for further derivatization) in hit-to-lead optimization campaigns [2].

Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.